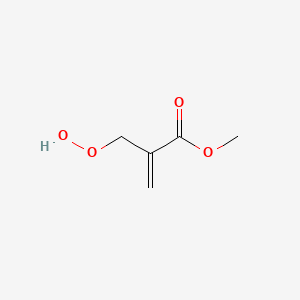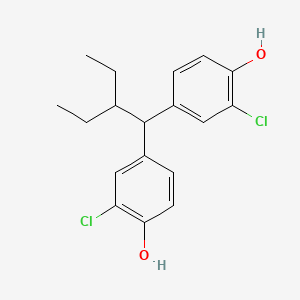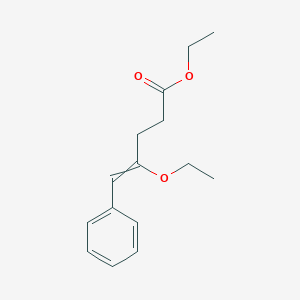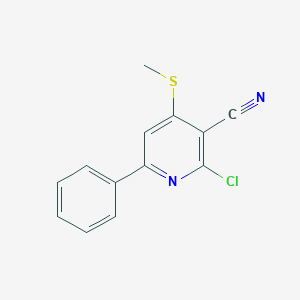![molecular formula C8H19F2NO2Si2 B14347626 Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate CAS No. 92144-85-9](/img/structure/B14347626.png)
Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate is a chemical compound known for its unique structural properties and reactivity. It is primarily used in organic synthesis as a reagent and intermediate for various chemical reactions. The presence of trimethylsilyl and difluoro groups in its structure imparts distinct chemical characteristics, making it valuable in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate typically involves the reaction of 2,2-difluoroethanimidate with trimethylsilyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of Trimethylsilyl 2,2-difluoro-N
Properties
CAS No. |
92144-85-9 |
|---|---|
Molecular Formula |
C8H19F2NO2Si2 |
Molecular Weight |
255.41 g/mol |
IUPAC Name |
trimethylsilyl 2,2-difluoro-N-trimethylsilyloxyethanimidate |
InChI |
InChI=1S/C8H19F2NO2Si2/c1-14(2,3)12-8(7(9)10)11-13-15(4,5)6/h7H,1-6H3 |
InChI Key |
CILAPZXNCZUPQJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=NO[Si](C)(C)C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)
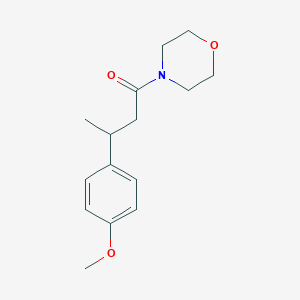
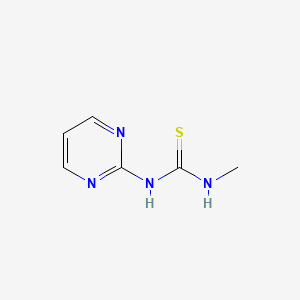
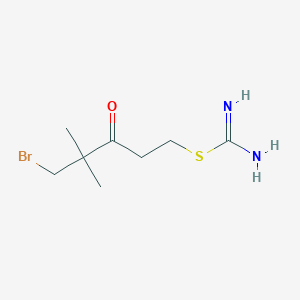
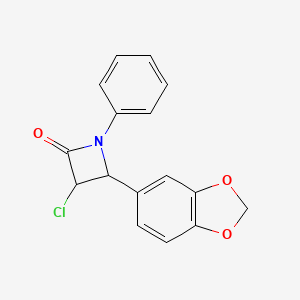
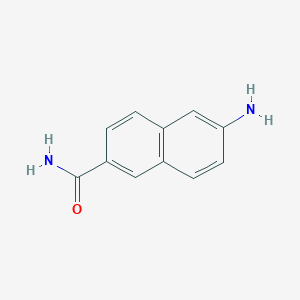
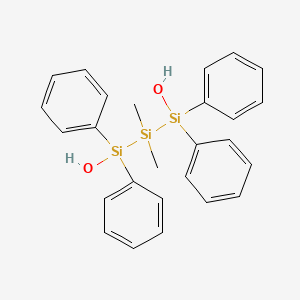
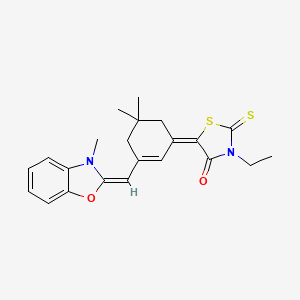
![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
